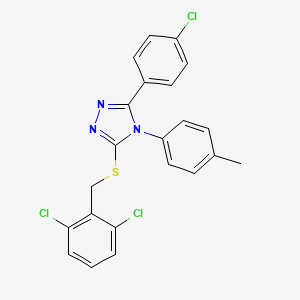
CID 72376383
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-nitropropane: (CID 72376383) is a chemical compound with the molecular formula C3H6BrNO2 . It is characterized by the presence of bromine and nitro functional groups. This colorless liquid is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Bromo-2-nitropropane typically involves the bromination of 2-nitropropane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: : Industrial production of 2-Bromo-2-nitropropane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: : 2-Bromo-2-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include 2-nitropropanol, 2-nitropropylamine, and 2-nitropropylthiol.
Reduction Reactions: The major product is 2-amino-2-bromopropane.
Oxidation Reactions: Products can include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-2-nitropropane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-2-nitropropane involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The nitro group also plays a role in its reactivity, particularly in reduction reactions where it can be converted to an amine group. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitrobutane: Similar in structure but with an additional carbon atom.
2-Chloro-2-nitropropane: Similar but with a chlorine atom instead of bromine.
2-Bromo-2-nitroethane: Similar but with one less carbon atom.
Uniqueness: : 2-Bromo-2-nitropropane is unique due to its specific combination of bromine and nitro functional groups, which confer distinct reactivity and applications compared to its analogs. Its specific reactivity makes it valuable in certain synthetic and industrial processes where other compounds may not be as effective .
Properties
Molecular Formula |
C10H9BrFe |
|---|---|
Molecular Weight |
264.93 g/mol |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |
InChI Key |
RFYQCXFGACWJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)Br.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)


![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)

![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)





![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
